ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate
CAS No.: 477500-05-3
Cat. No.: VC7171077
Molecular Formula: C22H17NO4
Molecular Weight: 359.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477500-05-3 |
|---|---|
| Molecular Formula | C22H17NO4 |
| Molecular Weight | 359.381 |
| IUPAC Name | ethyl 3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C22H17NO4/c1-2-26-22(25)20-19(17-11-5-6-13-18(17)27-20)23-21(24)16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H,23,24) |
| Standard InChI Key | QSDXBTJOCBWYAZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate is C₂₂H₁₇NO₄, with a molecular weight of 359.381 g/mol. The IUPAC name, ethyl 3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxylate, reflects its hybrid structure combining a benzofuran scaffold, a naphthalene carbonylamino group, and an ethyl ester (Figure 1). The benzofuran ring system consists of fused benzene and furan rings, while the naphthalene-1-amido moiety introduces steric bulk and potential π-π stacking interactions.
Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 477500-05-3 |
| Molecular Formula | C₂₂H₁₇NO₄ |
| Molecular Weight | 359.381 g/mol |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC4=CC=CC=C43 |
| InChI Key | QSDXBTJOCBWYAZ-UHFFFAOYSA-N |
The compound’s solubility profile remains undocumented, though analogous benzofuran esters typically exhibit limited aqueous solubility and enhanced lipophilicity, favoring organic solvents like dimethyl sulfoxide (DMSO) or ethanol.
Synthesis and Characterization
Synthetic Route
The synthesis of ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate likely follows a multi-step sequence involving:
-
Benzofuran Core Formation: Condensation of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate under basic conditions to construct the benzofuran ring .
-
Introduction of the Naphthalene-1-Amido Group: Coupling of naphthalene-1-carbonyl chloride with the C-3 amino intermediate via nucleophilic acyl substitution.
-
Esterification: Protection of the carboxylic acid group as an ethyl ester, enhancing stability and modulating bioavailability.
A representative pathway is outlined below:
-
Step 1: Reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of K₂CO₃ yields ethyl benzofuran-2-carboxylate.
-
Step 2: Bromination at the C-3 position using bromine in dichloromethane, followed by Suzuki-Miyaura coupling with naphthalene-1-boronic acid to install the aryl group .
-
Step 3: Aminolysis of the ester intermediate with ammonia, followed by acylation using naphthalene-1-carbonyl chloride to form the amide bond.
-
Step 4: Final esterification with ethanol under acidic conditions to yield the target compound.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (HR-MS): A molecular ion peak at m/z 359.381 ([M]⁺) validates the molecular formula.
-
Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1720 cm⁻¹), N–H (3300 cm⁻¹), and C–O (1250 cm⁻¹) corroborate functional groups .
Research Gaps and Future Directions
Despite its promising scaffold, ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate remains understudied. Key research priorities include:
-
In Vitro and In Vivo Bioassays: Systematic evaluation of cytotoxicity, pharmacokinetics, and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: Modifying the naphthalene substituent or ester group to optimize potency and bioavailability .
-
Formulation Development: Addressing poor aqueous solubility through nanoencapsulation or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume